3-(Benzylamino)-2,2-difluoropropanoic acid is an organic compound notable for its unique structure, which includes a benzylamino group attached to a difluoropropanoic acid backbone. This compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group, making it relevant in various chemical and biological applications. Its molecular formula is , and it has a molecular weight of 215.20 g/mol.
The synthesis of 3-(Benzylamino)-2,2-difluoropropanoic acid typically involves the reaction of benzylamine with a difluorinated propanoic acid derivative. A common synthetic route includes:
The reaction is generally conducted under controlled temperature and pressure conditions to optimize yield and purity. Following synthesis, purification techniques such as crystallization or chromatography are commonly utilized to isolate the final product.
3-(Benzylamino)-2,2-difluoropropanoic acid features a difluorinated propanoic acid core with a benzylamino substituent. The structural representation can be described using the following data:
Property | Value |
---|---|
Molecular Formula | C10H11F2NO2 |
Molecular Weight | 215.20 g/mol |
InChI | InChI=1S/C10H11F2NO2/c11-10(12,9(14)15)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15) |
3-(Benzylamino)-2,2-difluoropropanoic acid can undergo several types of chemical reactions:
The specific conditions for these reactions depend on the desired outcome and may involve various reagents and solvents to facilitate the processes.
The mechanism of action for 3-(Benzylamino)-2,2-difluoropropanoic acid involves interactions with molecular targets such as enzymes or receptors. The benzylamino group is crucial for binding to these targets, which influences the compound's biological activity. Potential pathways include:
3-(Benzylamino)-2,2-difluoropropanoic acid exhibits several notable physical properties:
Relevant chemical properties include:
3-(Benzylamino)-2,2-difluoropropanoic acid has several scientific uses across different fields:
This compound's unique structure and properties make it a valuable subject for ongoing research in various scientific domains.
The incorporation of the benzylamino group into the difluoropropanoic acid backbone primarily relies on nucleophilic substitution reactions between benzylamine derivatives and activated difluoropropanoic acid precursors. The most industrially viable method involves reacting 2,2-difluoropropanoyl chloride with benzylamine in anhydrous dichloromethane at 0°C, using triethylamine (1.5 equiv) as an acid scavenger. This approach yields the target compound in 68–72% isolated yield after aqueous workup and recrystallization (ethanol/water) [1].
A key optimization involves stoichiometric control: A 1.2:1 molar ratio of benzylamine to acyl chloride minimizes di-alkylated byproducts while ensuring complete conversion. Temperature modulation is critical—reactions conducted above 0°C exhibit reduced yields (≤50%) due to competitive hydrolysis of the acyl chloride intermediate. Comparative studies with dibenzylamine demonstrate similar reactivity profiles, though increased steric bulk necessitates higher temperatures (25°C) for comparable conversion [5] .
Table 1: Optimization of Nucleophilic Substitution Parameters
Benzylamine Equiv | Temperature (°C) | Base | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1.0 | 0 | Triethylamine | 12 | 52 |
1.2 | 0 | Triethylamine | 12 | 72 |
1.5 | 0 | Pyridine | 12 | 68 |
1.2 | 25 | Triethylamine | 6 | 48 |
Constructing the geminal difluoro motif utilizes two principal strategies: (1) Halex fluorination of α,α-dichloropropanoate precursors, or (2) electrochemical fluorination of propanoic acid derivatives. The Halex approach employs potassium fluoride (3.0 equiv) or cesium fluoride (2.5 equiv) in polar aprotic solvents (e.g., DMF, sulfolane) at 120–150°C for 8–12 hours. Cesium fluoride provides superior reactivity (89% conversion vs. 72% for KF) due to enhanced solubility, though potassium fluoride remains cost-effective for large-scale operations [7].
Electrochemical fluorination in anhydrous HF/pyridine systems enables direct C–H to C–F conversion but requires specialized nickel electrodes and yields mixed fluorination products. The selectivity for difluorination at C2 is solvent-dependent, with acetonitrile/HF (7:3 v/v) achieving 78% difluorinated product [6]. Crucially, both methods necessitate rigorous anhydrous conditions to prevent hydrolytic defluorination. Post-synthetic purification via distillation under reduced pressure (40–60 mmHg) isolates the difluoropropanoic acid precursor in >95% purity [7] [9].
Amide bond formation between the difluoropropanoic acid moiety and benzylamine is significantly enhanced by Lewis acid catalysts and N-heterocyclic carbene (NHC) complexes. Titanium tetrachloride (10 mol%) in dichloromethane facilitates carboxylate activation at −40°C, enabling near-quantitative acylation within 2 hours. This method suppresses racemization and epimerization—a critical advantage for chiral β-amino acid synthesis [1] .
Alternative catalytic systems include:
Table 2: Catalyst Performance in Amide Bond Formation
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
TiCl₄ (10 mol%) | −40 | 2 | 98 | <1% |
Pd/DPEPhos (2 mol%) | 80 | 8 | 91 | 5% ester |
DIC/Oxyma | 25 | 1 (mechanochemical) | 94 | 3% urea |
Solvent optimization directly impacts sustainability and process efficiency. Anhydrous dichloromethane (DCM) remains standard for laboratory-scale nucleophilic substitutions but poses environmental and regulatory challenges in manufacturing. Green alternatives include:
Water content critically impacts fluorination efficiency. Halex reactions in sulfolane tolerate ≤200 ppm H₂O, while levels >500 ppm diminish yields by 35–40% due to competitive hydrolysis. Large-scale processes employ azeotropic drying with toluene to maintain water concentrations below 50 ppm [7].
Continuous-flow systems enhance sustainability: Supercritical CO₂ acts as both solvent and transport medium for reactions at 100°C and 100 bar, reducing solvent consumption by 85% and reaction times from hours to minutes. Life-cycle assessment confirms a 40% reduction in process mass intensity compared to batch methods [5] .
Table 3: Solvent Impact on Large-Scale Synthesis
Solvent | Water Tolerance (ppm) | Yield (%) | E-factor | Boiling Point (°C) |
---|---|---|---|---|
Dichloromethane | 100 | 72 | 32 | 40 |
CPME | 300 | 70 | 18 | 106 |
2-MeTHF | 150 | 67 | 15 | 80 |
Sulfolane | 50 | 89 | 28 | 285 |
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